Disodium phosphoric acid heptahydrate, also known as disodium hydrogen phosphate heptahydrate, is a chemical compound with the molecular formula . This compound is a hydrated form of disodium hydrogen phosphate, which is a sodium salt of phosphoric acid. It is classified under the category of inorganic phosphates and is commonly used in various scientific and industrial applications.
Disodium phosphoric acid heptahydrate can be sourced through the neutralization of phosphoric acid with sodium hydroxide, resulting in the formation of sodium phosphate. The heptahydrate form is typically obtained by crystallization from aqueous solutions. It is widely available from chemical suppliers and manufacturers, such as Thermo Fisher Scientific and FUJIFILM Wako Pure Chemical Corporation .
Disodium phosphoric acid heptahydrate can be synthesized through several methods:
The synthesis typically involves controlling the pH to ensure complete neutralization and then allowing the solution to evaporate slowly to promote crystal growth. The purity of the final product can be enhanced through recrystallization techniques.
Disodium phosphoric acid heptahydrate features a central phosphate group surrounded by two sodium ions and seven water molecules. The structural representation can be depicted as follows:
Disodium phosphoric acid heptahydrate participates in various chemical reactions:
Due to its ability to donate protons, disodium phosphoric acid heptahydrate plays a crucial role in buffer systems, particularly in biological and chemical laboratories.
The mechanism of action for disodium phosphoric acid heptahydrate primarily involves its role as a buffering agent. In biological systems, it helps maintain stable pH levels by neutralizing excess acids or bases.
Disodium phosphoric acid heptahydrate has several scientific uses:
The conventional production of disodium hydrogen phosphate (Na₂HPO₄) relies on phosphoric acid neutralization with sodium hydroxide or carbonates. However, innovations utilize sodium sulfate (Na₂SO₄) as a low-cost feedstock. In this pathway, sodium sulfate reacts with phosphoric acid in a 1.6–2.4:1 molar ratio, with ammonia addition (26–28% aqueous ammonia or liquid ammonia) to adjust the pH > 8.0. The mixture undergoes crystallization at 15–25°C, yielding ammonium sodium hydrogen phosphate (NaNH₄HPO₄) and ammonium sulfate by-product. Sodium carbonate (Na₂CO₃) is then added to NaNH₄HPO₄ at 180–250°C, producing anhydrous Na₂HPO₄ while releasing recoverable ammonia and CO₂ [1]. This method reduces raw material costs by 15–20% compared to traditional routes and achieves a product purity of 98.5%, meeting the HG/T2965-2000 industrial standard [1].
A key advancement in sodium sulfate-based synthesis is the integration of ammonia recovery. The filtrate from the initial crystallization step contains ammonium sulfate, which is concentrated to yield fertilizer-grade (NH₄)₂SO₄. Gaseous ammonia released during the high-temperature reaction (180–250°C) between NaNH₄HPO₄ and Na₂CO₃ is captured and recycled into the initial neutralization step. This closed-loop system reduces ammonia consumption by 40–60% and minimizes waste discharge. The recovered ammonia maintains a consistent pH during crystallization, enhancing process stability and product yield [1] [2].
Table 1: Comparison of Synthesis Pathways for Disodium Hydrogen Phosphate
Parameter | Sodium Sulfate-Ammonia Route | Conventional Neutralization |
---|---|---|
Raw Material Cost | 15–20% reduction | Baseline |
By-Products | Ammonium sulfate (fertilizer) | Sodium chloride/sulfate waste |
Ammonia Consumption | 40–60% reduction (via recycling) | Full consumption |
Product Purity | 98.5% (meets HG/T2965-2000) | 99.0% |
Energy Intensity | Moderate-High (calcination step) | Low-Moderate |
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O) crystallization is highly sensitive to temperature gradients. Cooling saturated solutions from 100°C to 15–25°C at 0.5°C/min promotes nucleation of the heptahydrate phase while suppressing dodecahydrate (Na₂HPO₄·12H₂O) formation. At 25°C, the heptahydrate is the dominant stable phase, with a crystallization yield of 85–90%. Faster cooling rates (>1°C/min) induce metastable dodecahydrate crystals, which subsequently dehydrate, causing agglomeration and yield losses [1] [3]. Industrial crystallizers maintain isothermal conditions at 25±2°C during the growth phase to ensure uniform crystal size distribution (mean size: 200–300 µm), reducing downstream filtration energy by 20% [3].
Metal ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺) and rare earth elements (REEs) in wet-process phosphoric acid (WPA) compromise Na₂HPO₄·7H₂O purity. Solvent extraction using bis(2-ethylhexyl) phosphate (D2EHPA) or Cyanex 301 selectively removes >97% of REEs and heavy metals prior to crystallization. For high-purity applications (pharmaceutical buffers), technical-grade Na₂HPO₄ is dissolved in deionized water and spray-washed to eliminate surface-absorbed impurities. This step reduces sulfate content from 0.20% to <0.01% and chloride from 0.01% to <0.001%, achieving 99.6% purity [4] [7].
Table 2: Hydrate Stability and Impurity Tolerance During Crystallization
Hydrate Form | Stability Range | Dominant Impurities | Removal Strategy |
---|---|---|---|
Dodecahydrate (12H₂O) | 0–30°C | Organic residues, Fe³⁺ | Solvent extraction (D2EHPA) |
Heptahydrate (7H₂O) | 25–48°C | SO₄²⁻, Cl⁻, Cd²⁺ | Recrystallization, spray-washing |
Dihydrate (2H₂O) | >48°C | REEs, polymeric phosphates | Pre-acid purification |
Thermal decomposition of Na₂HPO₄ proceeds through sequential dehydration and condensation. Thermo-Raman spectroscopy reveals five dehydration steps:
Above 246°C, condensation occurs:2Na₂HPO₄ → Na₄P₂O₇ + H₂OThe reaction completes at 345°C, yielding >98% pure sodium pyrophosphate (Na₄P₂O₇). Raman spectra show characteristic P–O–P stretching at 725 cm⁻¹, confirming pyrophosphate formation. This one-step calcination provides a cost-effective route to industrial pyrophosphates [3] [6].
Traditional dehydration of Na₂HPO₄·7H₂O consumes 800–1,000 kWh/ton due to inefficient multi-stage heating. Modern plants employ fluidized-bed dryers with gas inlet temperatures of 120°C and flow velocities of 0.3 m³/s, reducing residence time to 15 minutes. Waste heat from condensation (40–60°C) preheats feed air, cutting energy use by 30%. In sodium sulfate-based processes, the exothermic reaction between NaNH₄HPO₄ and Na₂CO₃ (ΔH = −75 kJ/mol) supplements dehydration heat, lowering net energy demand to 550 kWh/ton. Advanced process integration in phosphoric acid plants further reduces energy intensity by 15–20% through optimized heat exchanger networks [1] [9].
Table 3: Energy Distribution in Industrial Dehydration Processes
Process Stage | Energy Input (kWh/ton) | Innovations | Energy Savings |
---|---|---|---|
Evaporation (60–100°C) | 300–400 | Mechanical vapor recompression | 25% reduction |
Primary Drying (100–180°C) | 350–450 | Fluidized-bed drying | 30% via reduced residence time |
Calcination (>250°C) | 150–200 | Exothermic reaction utilization | 15–20% via heat integration |
Total | 800–1,000 (conventional) | Advanced systems | 550 (optimized) |
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